molecular formula C10H12O2 B14039164 3-Ethoxy-5-methylbenzaldehyde

3-Ethoxy-5-methylbenzaldehyde

Cat. No.: B14039164
M. Wt: 164.20 g/mol
InChI Key: AZAWFXGSRHBBIT-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the third position and a methyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methylbenzaldehyde typically involves the ethylation of 5-methylbenzaldehyde. One common method is the Friedel-Crafts alkylation reaction, where 5-methylbenzaldehyde reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 3-Ethoxy-5-methylbenzoic acid.

    Reduction: 3-Ethoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The ethoxy and methyl groups play a crucial role in determining its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    3-Ethoxy-4-methoxybenzaldehyde: Similar in structure but with a methoxy group at the fourth position instead of a methyl group.

    3-Methoxybenzaldehyde: Lacks the ethoxy group and has a methoxy group at the third position.

    5-Methylbenzaldehyde: Lacks the ethoxy group and has only a methyl group at the fifth position.

Uniqueness: 3-Ethoxy-5-methylbenzaldehyde is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound in various chemical syntheses and applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-ethoxy-5-methylbenzaldehyde

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-8(2)4-9(6-10)7-11/h4-7H,3H2,1-2H3

InChI Key

AZAWFXGSRHBBIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)C

Origin of Product

United States

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